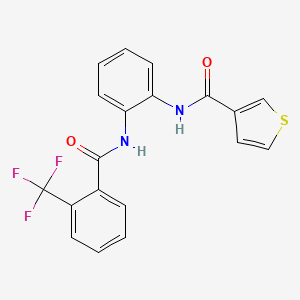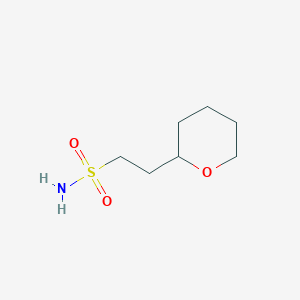
2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide”, also known as PNDB, is a novel compound that belongs to the family of naphthyridine-2-carboxamides. It is a heterocyclic compound with a fused system of two pyridine rings .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes “this compound”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a fused system of two pyridine rings. This structure is found in natural products (plants and marine organisms) or can be obtained synthetically .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .科学的研究の応用
Chemical Synthesis and Characterization
2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide and its derivatives have been explored for various synthetic and characterization purposes in scientific research. Studies have focused on the synthesis of novel compounds and their structural analysis to understand their potential applications further. For instance, research on the synthesis and characterization of naphthalene and benzamide derivatives has led to the discovery of compounds with potential antibacterial and antifungal activities, indicating the versatility of these compounds in medicinal chemistry (Helal et al., 2013), (Fouda et al., 2021).
Anticancer Activity
Compounds structurally related to this compound have been investigated for their anticancer properties. Studies demonstrate the synthesis and evaluation of these compounds against various cancer cell lines, showing promising results in inhibiting cancer cell growth and proliferation. For example, naphthyridine derivatives have shown significant anticancer activity in human melanoma cell lines, indicating the potential of these compounds as chemotherapeutic agents (Kong et al., 2018).
Molecular Structural Analysis
The structural analysis of related compounds has been essential in understanding their chemical properties and potential applications. X-ray diffraction and DFT calculations have been utilized to investigate the molecular structure and electronic properties of benzamide derivatives, offering insights into their reactivity and stability. This approach aids in designing compounds with desired properties for various applications, including as antioxidants or in materials science (Demir et al., 2015).
Photophysical Properties and Fluorescent Materials
Research into the photophysical properties of compounds related to this compound has led to the development of novel fluorescent materials. These materials have potential applications in sensors, imaging, and organic electronics due to their unique absorption and emission characteristics (Padalkar et al., 2015).
作用機序
Target of Action
Compounds with a 1,8-naphthyridine core, such as gemifloxacin, have been used in the treatment of bacterial infections . This suggests that 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide may also target bacterial cells or proteins.
Mode of Action
It is known that 1,8-naphthyridines can interact with their targets through various mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
1,8-naphthyridines are known to exhibit diverse biological activities and can affect multiple biochemical pathways .
Result of Action
Compounds with a 1,8-naphthyridine core have been associated with various biological activities, including anti-inflammatory, anti-tumor, anti-proliferative, and antioxidant activities .
特性
IUPAC Name |
2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-19-12-6-5-11-17(19)22(26)25-21-18(15-8-3-2-4-9-15)14-16-10-7-13-23-20(16)24-21/h2-14H,1H3,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEOLBYACJOKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2641597.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641598.png)
![(2S,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2641600.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2641601.png)

![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2641604.png)


![3-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2641608.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641613.png)
![2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2641614.png)

![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2641618.png)

